molecular formula C30H38O11 B1210131 Isochuanliansu CAS No. 97871-44-8

Isochuanliansu

Cat. No.: B1210131
CAS No.: 97871-44-8
M. Wt: 574.6 g/mol
InChI Key: GEHGAWHOBGXBGC-MIUHORAWSA-N
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Description

Isochuanliansu, also known as Isotoosendanin, is a naturally occurring compound found in the plant Melia toosendan. It is a type of triterpenoid saponin, which are known for their diverse biological activities. This compound is recognized for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-tumor effects .

Scientific Research Applications

Isochuanliansu has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Isotoosendanin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of TGFβR1, a receptor involved in the TGF-β signaling pathway. This inhibition leads to a reduction in the expression of GOT2, a gene downstream of Smad2/3, which is crucial for the metastasis of triple-negative breast cancer cells . Additionally, Isotoosendanin interacts with MYH9, a protein that regulates mitochondrial fission and lamellipodia formation, thereby influencing cellular dynamics .

Cellular Effects

Isotoosendanin exerts significant effects on various cell types and cellular processes. In triple-negative breast cancer cells, it reduces metastasis by inhibiting mitochondrial fission and lamellipodia formation. This compound also impacts cell signaling pathways, such as the TGF-β-Smad2/3 pathway, leading to changes in gene expression and cellular metabolism . Furthermore, Isotoosendanin has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of Isotoosendanin involves its binding interactions with biomolecules and subsequent modulation of cellular functions. By directly binding to TGFβR1, Isotoosendanin abrogates the activation of the TGF-β-Smad2/3 signaling pathway, resulting in decreased expression of GOT2. This reduction in GOT2 expression leads to enhanced degradation of MYH9, thereby inhibiting mitochondrial fission and lamellipodia formation in cancer cells . Additionally, Isotoosendanin’s cytotoxic effects are mediated through its interactions with various cellular targets, leading to apoptosis and inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isotoosendanin have been observed to change over time. Studies have shown that Isotoosendanin remains stable under various conditions, with minimal degradation. Long-term exposure to Isotoosendanin has been associated with sustained inhibition of cancer cell metastasis and reduction in inflammatory responses . These findings suggest that Isotoosendanin maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Isotoosendanin vary with different dosages in animal models. At lower doses, Isotoosendanin has been shown to effectively inhibit cancer cell metastasis and reduce inflammation without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed. These findings highlight the importance of optimizing the dosage of Isotoosendanin to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Isotoosendanin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . Additionally, Isotoosendanin’s interactions with the TGF-β-Smad2/3 pathway affect the levels of various metabolites, further influencing cellular metabolic processes .

Transport and Distribution

Within cells and tissues, Isotoosendanin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its bioactive effects . Studies have shown that Isotoosendanin accumulates in mitochondria and other cellular compartments, contributing to its efficacy in inhibiting cancer cell metastasis and reducing inflammation .

Subcellular Localization

Isotoosendanin’s subcellular localization plays a critical role in its activity and function. It is primarily localized to mitochondria, where it inhibits mitochondrial fission and lamellipodia formation by modulating the activity of MYH9 and other proteins . Additionally, Isotoosendanin’s targeting signals and post-translational modifications direct it to specific cellular compartments, enhancing its bioactivity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochuanliansu can be extracted from the fruit of Melia toosendan using organic solvents such as ethanol or methanol. The extraction process involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Isochuanliansu undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives .

Comparison with Similar Compounds

Isochuanliansu is compared with other triterpenoid saponins, such as:

Uniqueness: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHGAWHOBGXBGC-MIUHORAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913606
Record name 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97871-44-8
Record name Isochuanliansu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known mechanisms of action of isotoosendanin against cancer cells?

A1: Research suggests that isotoosendanin exhibits anti-cancer activity through multiple mechanisms. In triple-negative breast cancer cells, isotoosendanin has been shown to induce necrosis, apoptosis, and autophagy []. Further studies have revealed its ability to inhibit TGF-β-induced epithelial-mesenchymal transition by directly targeting TGFβR1, thereby suppressing tumor growth [].

Q2: Has isotoosendanin been identified in Melia toosendan before? What is its chemical structure?

A2: While isotoosendanin has been a subject of recent studies, a novel compound, Δ5,6-isotoosendanin, was isolated from the chloroform layer of Melia toosendan Fructus []. This finding suggests structural similarities between the two compounds and warrants further investigation into their relationship and individual properties. The exact structural characterization of isotoosendanin, including its molecular formula, weight, and spectroscopic data, requires further investigation and reporting in scientific literature.

Q3: What analytical techniques are employed to study isotoosendanin?

A3: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for quantifying isotoosendanin in rat plasma []. This method utilizes a triple quadrupole mass spectrometer with positive ion mode atmospheric pressure chemical ionization. This technique allows for accurate determination of pharmacokinetic parameters, crucial for understanding the compound's behavior within a living organism.

Q4: What are the implications of the developed LC-MS/MS method for future isotoosendanin research?

A4: The successful development and validation of the LC-MS/MS method [] offer a valuable tool for future pharmacokinetic studies of isotoosendanin. This method allows researchers to accurately measure the absorption, distribution, metabolism, and excretion of isotoosendanin in preclinical models, providing essential data for understanding its efficacy and safety profile.

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